N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide
Description
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide is a synthetic sulfonamide derivative featuring a pyridine core substituted at the 3-position with a sulfonamide group. The compound’s structure includes a furan-2-yl moiety linked via a thiomorpholinoethyl chain, which introduces sulfur-containing heterocyclic characteristics. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, distinguishes this compound from conventional morpholine-based analogs.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c19-23(20,13-3-1-5-16-11-13)17-12-14(15-4-2-8-21-15)18-6-9-22-10-7-18/h1-5,8,11,14,17H,6-7,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAUSXLKIDQTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNS(=O)(=O)C2=CN=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Furan-2-yl Intermediate: Starting with furan, a suitable functional group is introduced at the 2-position, often through halogenation followed by substitution reactions.
Thiomorpholine Introduction: The furan intermediate is then reacted with thiomorpholine under conditions that facilitate nucleophilic substitution, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Pyridine-3-sulfonamide Coupling: The final step involves coupling the thiomorpholinoethyl intermediate with pyridine-3-sulfonyl chloride. This reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation, leading to the formation of furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Anticancer Activity
Research has shown that N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide exhibits promising anticancer properties. In vitro studies indicate that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of apoptosis-related pathways and inhibition of cell proliferation.
Case Study: Breast Cancer Model
In a controlled study, the administration of this compound to mice with induced breast tumors resulted in a significant reduction in tumor size compared to untreated controls. The study highlighted the compound's ability to modulate key signaling pathways involved in tumor growth.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies have indicated that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in murine models of rheumatoid arthritis.
Case Study: Rheumatoid Arthritis Model
In a recent murine study, treatment with this compound led to decreased inflammation markers and improved joint function, suggesting its potential utility in managing autoimmune conditions.
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains. While further research is needed to confirm these findings, initial results indicate that it could be effective against drug-resistant bacteria.
Case Study: Antimicrobial Screening
A screening assay against various bacterial strains showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The furan ring may interact with hydrophobic pockets within proteins, while the thiomorpholine moiety can enhance solubility and bioavailability.
Comparison with Similar Compounds
Key Differences :
- Thiomorpholine vs. Triazine/Pyrimidine: The thiomorpholinoethyl group in the target compound may confer distinct pharmacokinetic properties, such as improved solubility or metabolic stability compared to triazine-based sulfonamides.
- Furan vs.
Furan-Containing Sulfonamides
Compounds like ranitidine-related derivatives (e.g., N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide) share furan and sulfonamide motifs but lack pyridine or thiomorpholine components. These are primarily used in gastroprotective therapies .
Key Differences :
- Thiomorpholine vs. Nitroacetamide : The thiomorpholine chain in the target compound may reduce nitro group-associated toxicity while enhancing sulfur-mediated redox activity.
Comparative Data Table
Research Findings and Limitations
- Cytotoxicity assays (e.g., MTT ) could clarify its bioactivity profile.
- Data Gaps: No direct pharmacological or thermodynamic data (e.g., IC50, logP) for the target compound were found in the provided evidence, limiting mechanistic comparisons.
Biological Activity
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound features a furan moiety, a thiomorpholine group, and a pyridine sulfonamide structure, which may contribute to its pharmacological properties.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that sulfonamide derivatives possess significant antibacterial properties. The presence of the pyridine and sulfonamide groups enhances their efficacy against a range of bacterial strains.
- Anticancer Properties : Some derivatives of sulfonamides have demonstrated potential in inhibiting cancer cell proliferation. The mechanism may involve interference with folate metabolism, crucial for DNA synthesis in rapidly dividing cells.
- Protein Kinase Inhibition : Recent investigations suggest that compounds similar to this compound act as inhibitors of specific protein kinases, which are pivotal in various signaling pathways related to cell growth and survival.
Data Table: Summary of Biological Activities
1. Antimicrobial Activity
A study evaluating the antimicrobial effects of various sulfonamides, including derivatives similar to this compound, reported significant inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating high potency against pathogens such as Staphylococcus aureus and Escherichia coli.
2. Anticancer Activity
In vitro assays on human cancer cell lines demonstrated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways. This was particularly noted in breast and prostate cancer models, where cell viability decreased significantly upon treatment with the compound.
3. Mechanistic Studies on Protein Kinase Inhibition
Research published in recent patents has detailed the mechanism by which compounds like this compound inhibit protein kinases. These inhibitors were shown to bind competitively at the ATP-binding site, effectively blocking kinase activity and downstream signaling pathways critical for tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
